

1,7-dichloroheptane chemical and physical properties

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Compound of Interest

Compound Name: 1,7-Dichloroheptane

Cat. No.: B1582780

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An In-Depth Technical Guide to **1,7-Dichloroheptane**: Properties, Applications, and Experimental Protocols

Introduction

1,7-Dichloroheptane (CAS No. 821-76-1) is a linear bifunctional organochlorine compound that serves as a crucial and versatile intermediate in the field of organic synthesis.^{[1][2]} Its seven-carbon backbone, flanked by two reactive chlorine atoms at the terminal positions, allows for a wide array of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, specialty polymers, and other fine chemicals.^{[1][3]} As a colorless liquid with a characteristic strong odor, its utility is rooted in its predictable reactivity and its solubility in a range of common organic solvents.^[1]

This guide provides a comprehensive overview of the core chemical and physical properties of **1,7-dichloroheptane**, its spectroscopic signature, reactivity, and key applications. Furthermore, it details a standard laboratory protocol for its synthesis and outlines essential safety and handling procedures for its use in a research and development setting.

Physicochemical Properties

The fundamental physical and chemical characteristics of **1,7-dichloroheptane** are summarized in the table below. These properties are essential for its handling, purification, and application in chemical reactions.

Property	Value	Source(s)
CAS Registry Number	821-76-1	[4] [5] [6]
Molecular Formula	C ₇ H ₁₄ Cl ₂	[4] [5] [7]
Molecular Weight	169.09 g/mol	[4] [6] [7]
Appearance	Colorless liquid	[1] [3]
Boiling Point	220.6°C at 760 mmHg	[1]
Melting Point	~23.5°C (estimate)	[1] [8]
Density	~1.013 - 1.045 g/cm ³	[1] [9]
Refractive Index (n _D)	~1.442 - 1.458	[1] [8] [9]
Flash Point	83.1°C	[1] [2]
Solubility	Soluble in polar and nonpolar organic solvents	[1]
IUPAC Name	1,7-dichloroheptane	[4] [6]
Synonyms	Heptamethylene dichloride, Heptamethylene chloride	[2] [5]

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of **1,7-dichloroheptane**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the carbon chain. The protons on the chlorinated carbons (C1 and C7) would appear as a triplet at approximately 3.5 ppm due to coupling with the adjacent CH₂ group. The internal methylene groups (C2-C6) would produce overlapping multiplets in the upfield region of the spectrum, typically between 1.3 and 1.8 ppm.

- ^{13}C NMR: The carbon NMR spectrum would show a signal for the carbon atoms bonded to chlorine (C1 and C7) at around 45 ppm. The other chemically distinct methylene carbons in the chain would appear at higher field strengths (lower ppm values).[6]
- Infrared (IR) Spectroscopy: The IR spectrum of **1,7-dichloroheptane** is characterized by strong C-H stretching vibrations just below 3000 cm^{-1} . The most indicative absorption is the C-Cl stretch, which typically appears in the fingerprint region between 600 and 800 cm^{-1} . [10]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of **1,7-dichloroheptane** will show a molecular ion peak (M^+). A characteristic feature of chlorine-containing compounds is the isotopic pattern of the molecular ion, with peaks at M , $\text{M}+2$, and $\text{M}+4$, reflecting the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.[4] Fragmentation would likely involve the loss of a chlorine atom or cleavage of the carbon chain.

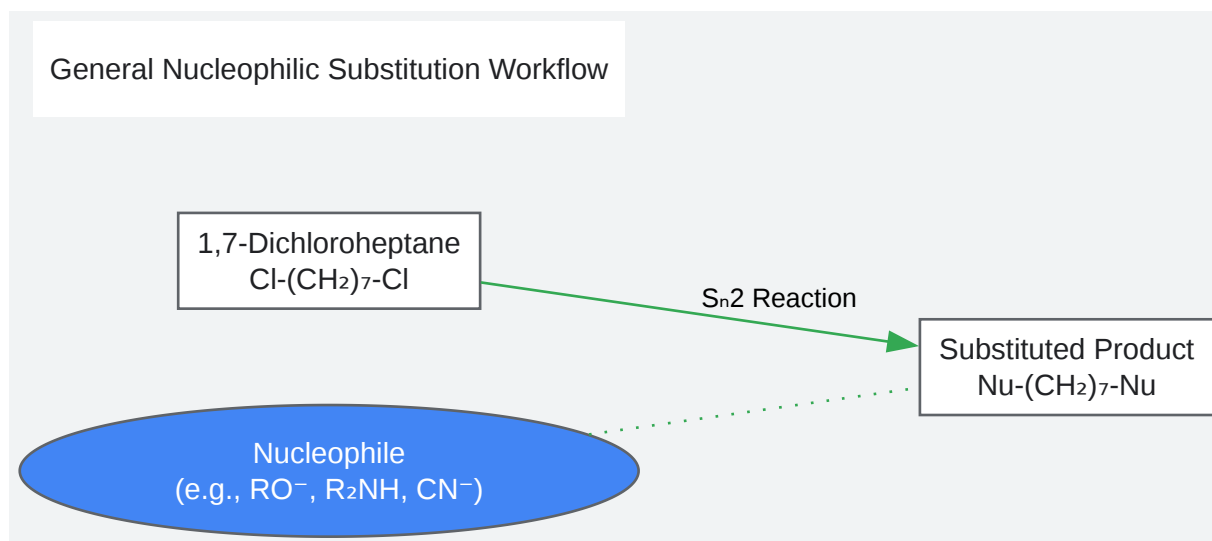
Reactivity and Synthetic Utility

The synthetic value of **1,7-dichloroheptane** stems from the reactivity of the two primary alkyl chloride groups. These groups are susceptible to nucleophilic substitution reactions (both $\text{S}_{\text{N}}1$ and $\text{S}_{\text{N}}2$ mechanisms, though $\text{S}_{\text{N}}2$ is more common for primary halides), allowing for the introduction of a wide variety of functional groups.

This bifunctionality is particularly useful for synthesizing symmetrical long-chain compounds or for creating heterocyclic structures. Common transformations include:

- Williamson Ether Synthesis: Reaction with alkoxides (RO^-) to form dialkoxyheptanes.
- Amine Alkylation: Reaction with ammonia or primary/secondary amines to produce diamines.
- Cyanide Substitution: Reaction with cyanide salts (e.g., NaCN) to form the corresponding dinitrile, which can be further hydrolyzed to a dicarboxylic acid.
- Grignard Reagent Formation: While challenging due to potential intramolecular reactions, it can be used to form di-Grignard reagents under specific conditions for subsequent reactions with electrophiles.

The general pathway for nucleophilic substitution is illustrated below.



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Caption: General Nucleophilic Substitution Workflow.

Key Applications

1,7-Dichloroheptane is a foundational material in several areas of chemical production and research:

- **Pharmaceutical Synthesis:** It is used as a linker to connect different pharmacophores or to build heterocyclic systems that form the core of various drug molecules.^{[1][7]}
- **Agrochemicals:** It serves as a starting material for the synthesis of certain pesticides and herbicides.^[1]
- **Polymer Science:** It can be used as a chain extender or cross-linking agent in the production of specialty polymers and materials.^[3]
- **Fine Chemicals:** Its versatility makes it a common intermediate for producing a wide range of fine chemicals, including fragrances and dyes.^{[1][3]}

Experimental Protocol: Synthesis from 1,7-Heptanediol

A common laboratory-scale synthesis of **1,7-dichloroheptane** involves the dichlorination of 1,7-heptanediol using a chlorinating agent like concentrated hydrochloric acid.^[2]

Objective: To synthesize **1,7-dichloroheptane** from 1,7-heptanediol.

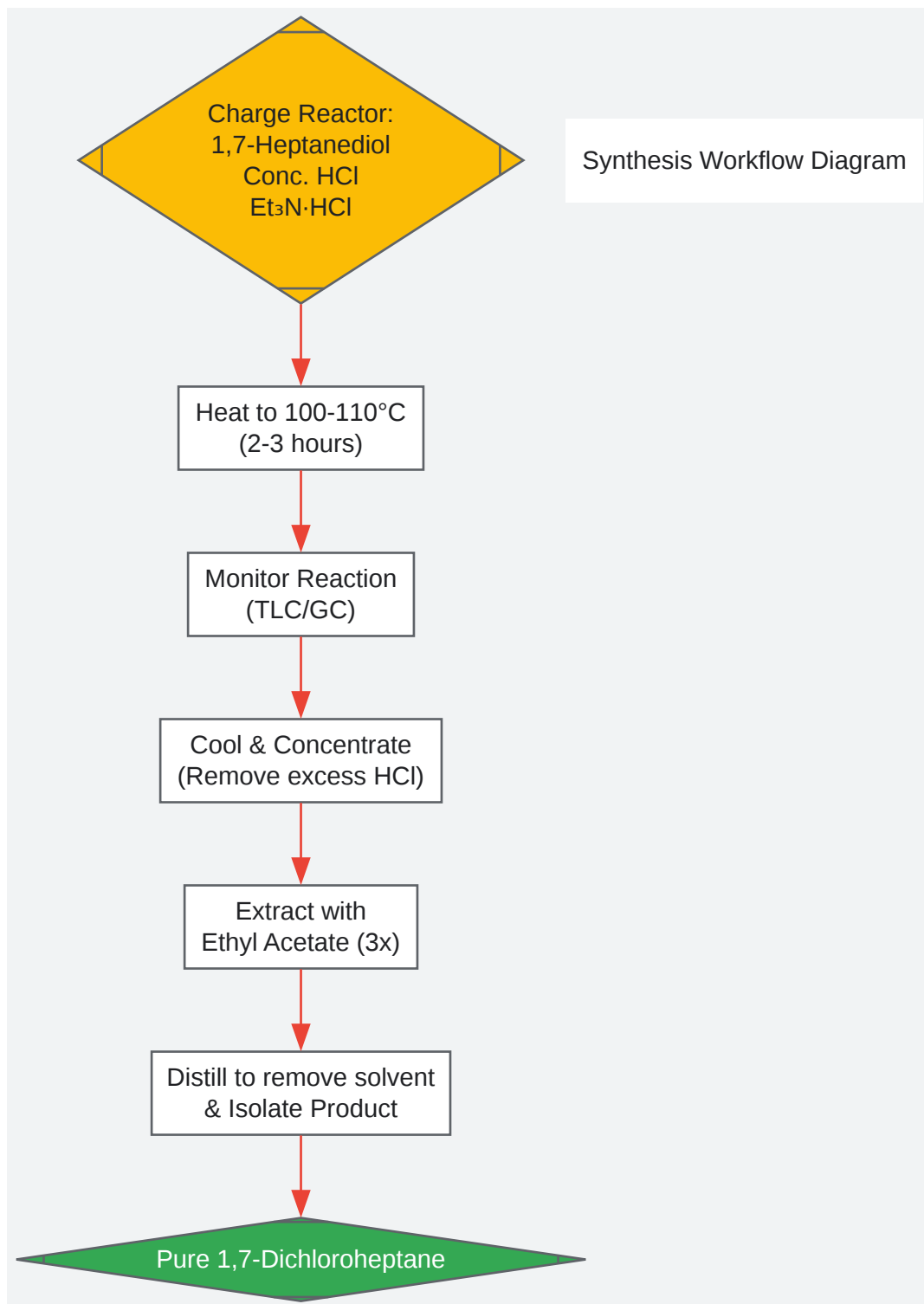
Materials:

- 1,7-Heptanediol
- Concentrated Hydrochloric Acid (HCl)
- Triethylamine Hydrochloride (Et₃N·HCl) (as a catalyst/phase-transfer agent)
- Ethyl Acetate
- Distillation apparatus
- Reaction vessel with heating and stirring capabilities

Procedure:

- Reaction Setup: In a suitable reaction vessel, charge 1,7-heptanediol (1.0 mol), concentrated hydrochloric acid (2.2 mol), and triethylamine hydrochloride (1.0 mol).^[2]
- Heating: Heat the reaction mixture to 100-110°C with constant stirring.^[2]
- Reaction Monitoring: Maintain the temperature and monitor the reaction progress (e.g., by TLC or GC) until the starting material (1,7-heptanediol) is consumed. This typically takes 2-3 hours.^[2]
- Work-up: Cool the reaction mixture slightly. Concentrate the mixture under reduced pressure to remove excess hydrochloric acid.^[2]
- Extraction: Add ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.^[2]
- Purification: Distill the combined organic layers to remove the ethyl acetate solvent, yielding the crude **1,7-dichloroheptane**. Further purification can be achieved by vacuum distillation.

The final product should be a clear, colorless liquid. A typical yield for this process is around 88%.^[2]



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Caption: Synthesis Workflow Diagram.

Safety and Handling

1,7-Dichloroheptane is classified as a hazardous substance and requires careful handling to minimize risk.

- GHS Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[6]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][12]
- Handling: Avoid contact with skin and eyes. Prevent the formation of vapors or aerosols. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep it separate from incompatible materials and foodstuff containers.[2][11]
- Disposal: Dispose of waste material at a licensed chemical destruction facility in accordance with local, state, and federal regulations. Do not allow it to enter drains or sewer systems.[11]

Conclusion

1,7-Dichloroheptane is a chemical of significant industrial and academic importance. Its well-defined physicochemical properties, predictable reactivity, and versatile nature make it an indispensable building block in organic synthesis. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, enables researchers and chemists to effectively leverage this compound in the development of novel molecules and materials.

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